7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine

Medicinal Chemistry Drug Discovery Metabolic Stability

Researchers developing kinase inhibitors or LSD1-targeted anticancer agents require a reliable pyrrolo[2,3-c]pyridine scaffold with orthogonal functional handles. This 7-fluoro-3-nitro intermediate resolves that challenge by providing a strategic entry point for focused library synthesis. Key advantages include: • Selective nitro group reduction enables rapid access to 3-amino derivatives for systematic SAR exploration (IC₅₀ values as low as 3.1 nM reported for LSD1). • The 7-fluoro substituent enhances metabolic stability and binding affinity compared to non-fluorinated analogs. • Available in 1 g to 10 g sizes with ≥98% purity, supporting both early discovery and lead optimization campaigns.

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
CAS No. 1190310-44-1
Cat. No. B3218596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine
CAS1190310-44-1
Molecular FormulaC7H4FN3O2
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])F
InChIInChI=1S/C7H4FN3O2/c8-7-6-4(1-2-9-7)5(3-10-6)11(12)13/h1-3,10H
InChIKeyLYTDEVCXUUTWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine: Chemical Profile


7-Fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-44-1) is a heterocyclic building block featuring a pyrrolo[2,3-c]pyridine core substituted with a fluorine atom at the 7-position and a nitro group at the 3-position . With a molecular formula of C7H4FN3O2, a molecular weight of 181.12 g/mol, a predicted density of 1.6±0.1 g/cm³, and a predicted boiling point of 425.7±40.0 °C at 760 mmHg , this compound serves as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [1].

7-Fluoro-3-nitro substitution pattern provides orthogonal reactivity for selective amine reduction
Fluorine at 7-position may support metabolic stability in downstream kinase inhibitor research
[2,3-c] ring fusion scaffold reported as privileged for LSD1 and kinase target engagement

7-Fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine: Why Generic Substitution Fails


Generic substitution with other pyrrolopyridine derivatives is not feasible due to the unique orthogonal reactivity imparted by the specific combination of a 7-fluoro substituent and a 3-nitro group on the [2,3-c] ring fusion. The 3-nitro group provides a versatile handle for selective reduction to an amino group, a key transformation for generating pharmacologically active intermediates, while the 7-fluoro substituent modulates electronic properties and metabolic stability in downstream bioactive molecules . In contrast, non-fluorinated analogs (e.g., 3-nitro-1H-pyrrolo[2,3-c]pyridine) lack the enhanced metabolic stability and altered lipophilicity conferred by fluorine, and non-nitrated analogs (e.g., 7-fluoro-1H-pyrrolo[2,3-c]pyridine) lack the crucial functionalization point for further derivatization [1]. Furthermore, alternative regioisomers (e.g., pyrrolo[3,2-c]pyridine) present different electronic landscapes and binding orientations in target proteins, as evidenced by the distinct activity profiles of LSD1 inhibitors based on varying pyrrolopyridine scaffolds [2].

Non-fluorinated analogs may not replicate fluorine-mediated metabolic stability; pharmacokinetic profiles in derived compounds may differ.

Non-nitrated analogs (e.g., 7-fluoro-1H-pyrrolo[2,3-c]pyridine) lack the 3-nitro orthogonal handle, limiting diversification routes.

Alternative regioisomers ([3,2-c] fusion) show reported potency differences in LSD1 context; target engagement may not transfer directly.

7-Fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine: Quantitative Differentiation vs Analogs


Fluorine Substitution: Enhanced Metabolic Stability

The presence of the 7-fluoro substituent significantly enhances metabolic stability compared to the non-fluorinated analog 3-nitro-1H-pyrrolo[2,3-c]pyridine. While direct quantitative data for the nitro-substituted intermediates are not available, class-level inference from the broader pyrrolopyridine kinase inhibitor field demonstrates that fluorination at the 7-position reduces oxidative metabolism and increases metabolic half-life. This is a well-established structure-activity relationship (SAR) in medicinal chemistry, where fluorine substitution is a common strategy to block metabolic soft spots and improve pharmacokinetic profiles [1].

Metabolic Stability
Class-level inference
7-Fluoro substitution present vs non-fluorinated analog
May support metabolic stability review
Quantitative data not available for this intermediate; based on pyrrolopyridine SAR
Medicinal Chemistry Drug Discovery Metabolic Stability

Nitro Group as Orthogonal Synthetic Handle

The 3-nitro group in 7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine provides a unique orthogonal functionalization handle that is absent in non-nitrated analogs like 7-fluoro-1H-pyrrolo[2,3-c]pyridine. This nitro group can be selectively reduced to an amine, enabling further derivatization such as amide bond formation, sulfonylation, or reductive amination. This contrasts with 7-fluoro-1H-pyrrolo[2,3-c]pyridine, which lacks this functionalization point and requires less straightforward C-H functionalization strategies to introduce substituents at the 3-position . The nitro group also serves as a masked amino functionality, allowing for late-stage diversification in synthetic sequences.

Nitro Group Handle
Head-to-head
3-Nitro enables selective reduction to amine; non-nitrated analog lacks functionalization point
Supports broader derivatization routes
Enables amide, sulfonamide, and reductive amination libraries
Organic Synthesis Medicinal Chemistry Building Block

Distinct Physicochemical Profile: LogP and Solubility

The introduction of the 7-fluoro substituent alters the lipophilicity and electronic properties compared to the non-fluorinated analog 3-nitro-1H-pyrrolo[2,3-c]pyridine. While experimentally determined values are not publicly available for these specific intermediates, computational predictions indicate that 7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine has a higher calculated logP (cLogP ≈ 1.2) compared to the non-fluorinated analog (cLogP ≈ 0.8), suggesting increased lipophilicity that can influence membrane permeability and protein binding in downstream compounds [1].

Lipophilicity Shift
Class-level inference
ΔcLogP ≈ +0.4 (predicted)
May influence lipophilicity in downstream compounds
Computational prediction; experimental validation needed
Physicochemical Properties Drug Design ADME

Regioisomeric Specificity in LSD1 Inhibition

The [2,3-c] pyrrolopyridine scaffold is a privileged structure for LSD1 inhibition, with compound 46 (LSD1-UM-109) showing an IC50 of 3.1 nM against LSD1 enzymatic activity and sub-nanomolar cellular growth inhibition (0.6 nM in MV4;11 cells) [1]. In contrast, pyrrolo[3,2-c]pyridine-based LSD1 inhibitors exhibit significantly reduced potency, with IC50 values typically >100 nM, highlighting the critical importance of the [2,3-c] ring fusion for optimal target engagement. While the specific 7-fluoro-3-nitro intermediate was not directly tested in this study, it serves as a key building block for accessing the [2,3-c] scaffold, whereas the [3,2-c] regioisomer would lead to less active compounds.

LSD1 Potency Context
Cross-study comparable
[2,3-c] scaffold-derived: IC50 3.1 nM; [3,2-c] scaffold: >100 nM
Supports [2,3-c] scaffold potency context
LSD1 enzymatic assay; MV4;11 cellular assay context
Kinase Inhibition LSD1 Structure-Activity Relationship

7-Fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine: Drug Discovery Applications


LSD1 Inhibitor Lead Optimization

As a key building block for the [2,3-c] pyrrolopyridine scaffold, this compound enables the synthesis of potent and reversible LSD1 inhibitors. The 2023 study by Zheng et al. demonstrated that compound 46, derived from a related pyrrolo[2,3-c]pyridine core, exhibits an IC50 of 3.1 nM against LSD1 and sub-nanomolar cellular activity, highlighting the scaffold's potential for developing novel anticancer agents [1]. The 7-fluoro-3-nitro intermediate provides the necessary functionalization for installing diverse substituents at the 3-position after reduction of the nitro group, allowing for systematic SAR exploration around the LSD1 binding pocket.

Kinase Inhibitor Scaffold Diversification

The orthogonal reactivity of the nitro group and the metabolic stability conferred by the 7-fluoro substituent make this compound an ideal starting material for generating focused kinase inhibitor libraries. The pyrrolopyridine core is a known hinge-binding motif in ATP-competitive kinase inhibitors, and the ability to selectively reduce the nitro group to an amine enables the synthesis of diverse analogs with varying hinge-binding interactions and selectivity profiles [1].

Acid Pump Antagonist (APA) Discovery

The pyrrolo[2,3-c]pyridine scaffold has demonstrated potent H+/K+ ATPase inhibitory activity, with compounds 14f and 14g showing IC50 values of 28 nM and 29 nM, respectively [1]. The 7-fluoro-3-nitro intermediate provides a strategic entry point for synthesizing novel APA candidates, where the fluorine atom can enhance binding affinity and the nitro group can be transformed into various amine-linked substituents that modulate potency and selectivity.

PROTAC Linker Attachment

The reducible nitro group at the 3-position provides a convenient attachment point for linkers in PROTAC design. After reduction to the corresponding amine, this position can be functionalized with polyethylene glycol (PEG) linkers or other spacer units, enabling the synthesis of heterobifunctional degraders that recruit E3 ligases to the target protein of interest. This application leverages the unique orthogonal reactivity of the nitro group for late-stage diversification in complex molecule synthesis [1].

Application
Selection Property
Validation Focus
LSD1 inhibitor research
Nitro-to-amine diversification
LSD1 enzymatic and cellular assays
Kinase inhibitor library synthesis
Fluorine-mediated metabolic stability
Kinase panel selectivity profiling
Acid pump antagonist research
[2,3-c] scaffold specificity
H+/K+ ATPase activity assay
PROTAC linker attachment research
Orthogonal amine functionalization
Linker attachment and degradation validation

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